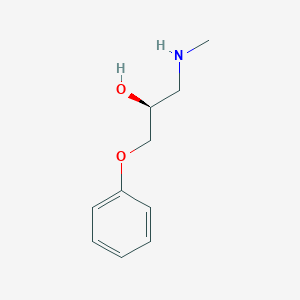
2-(1-Benzothiophen-6-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-6-YL)acetonitrile is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic aromatic compounds containing sulfur, and they are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-6-YL)acetonitrile typically involves the following steps:
Benzothiophene Derivatives: The starting material is often a benzothiophene derivative, which undergoes halogenation to introduce a reactive site.
Nucleophilic Substitution: The halogenated benzothiophene is then subjected to nucleophilic substitution with a cyanide ion to form the acetonitrile derivative.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods helps in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Benzothiophen-6-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: A wide range of functionalized benzothiophenes.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophen-6-YL)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which 2-(1-Benzothiophen-6-YL)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
2-(1-Benzothiophen-6-YL)acetonitrile is unique due to its specific structural features and reactivity. Similar compounds include:
2-(1-Benzothiophen-2-YL)acetonitrile: Similar in structure but with a different position of the benzothiophene ring.
2-(1-Benzothiophen-3-YL)acetonitrile: Another positional isomer with distinct chemical properties.
2-(1-Benzothiophen-5-YL)acetonitrile: Similar to the compound but with a different substitution pattern.
These compounds share the benzothiophene core but differ in their substitution patterns, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C10H7NS |
|---|---|
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-6-yl)acetonitrile |
InChI |
InChI=1S/C10H7NS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7H,3H2 |
Clave InChI |
PHXLUKJASSMSGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CS2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)

![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)
![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
